molecular formula C6H8F3NO B3017155 6-(Trifluoromethyl)piperidin-2-one CAS No. 1394040-82-4

6-(Trifluoromethyl)piperidin-2-one

Cat. No.: B3017155
CAS No.: 1394040-82-4
M. Wt: 167.131
InChI Key: DIJXEGUOBRBICZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)piperidin-2-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidin-2-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)piperidin-2-one typically involves the introduction of a trifluoromethyl group into a piperidin-2-one structure. One common method involves the reaction of a piperidinone derivative with trifluoromethylating agents under controlled conditions. For instance, the compound can be synthesized by reacting (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium with specific reagents .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized piperidinones .

Scientific Research Applications

6-(Trifluoromethyl)piperidin-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its ability to modulate biological pathways.

    Industry: It finds applications in the development of agrochemicals and materials science

Comparison with Similar Compounds

    6-Methylpiperidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-(Trifluoromethyl)piperidine: Similar structure but with different substitution patterns.

Uniqueness: 6-(Trifluoromethyl)piperidin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-(trifluoromethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJXEGUOBRBICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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